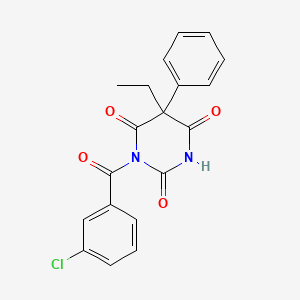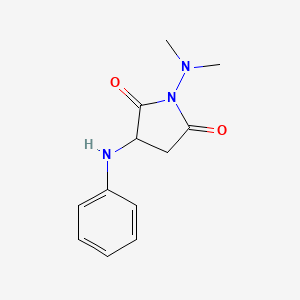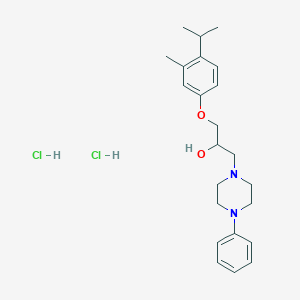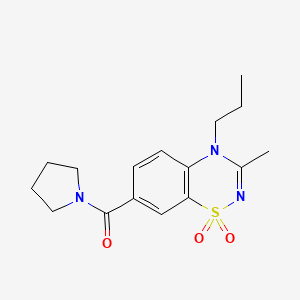
1-(3-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a chlorobenzoyl group, an ethyl group, and a phenyl group attached to a diazinane trione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 3-chlorobenzoyl chloride with ethyl phenyl diazinane trione under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: 1-(3-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
1-(3-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes.
類似化合物との比較
- 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester
- 3-Chlorobenzoyl chloride
- 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives
Uniqueness: 1-(3-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(3-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-19(13-8-4-3-5-9-13)16(24)21-18(26)22(17(19)25)15(23)12-7-6-10-14(20)11-12/h3-11H,2H2,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIJAXUUHVXWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5050639.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5050642.png)
![3-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5050660.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5050673.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5050677.png)
![Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B5050681.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5050684.png)


![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline](/img/structure/B5050708.png)

